tert-Butyl 2-(methylsulfonyl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-methylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)5-12(4,9)10/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEWKWKAXZRQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261601 | |
| Record name | 1,1-Dimethylethyl 2-(methylsulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70018-13-2 | |
| Record name | 1,1-Dimethylethyl 2-(methylsulfonyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(methylsulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pKa Profile & Reactivity Guide: tert-Butyl 2-(methylsulfonyl)acetate
Executive Summary
tert-Butyl 2-(methylsulfonyl)acetate (CAS: 16649-50-6) functions as a specialized active methylene building block in organic synthesis. Its reactivity is governed by the acidity of the
-
Estimated pKa (DMSO): 12.1 ± 0.5 [1]
-
Acidity Class: Moderately acidic active methylene (comparable to diethyl malonate).
-
Key Driver: The sulfonyl group (
) exerts a stronger electron-withdrawing effect than the carbonyl, making this compound significantly more acidic than simple acetate esters ( ) but less acidic than -diketones ( ). -
Operational Implication: Deprotonation can be achieved quantitatively with alkoxides (
, ) or metal hydrides ( ), and reversibly with amidines ( ) or inorganic carbonates ( ) in polar aprotic solvents.
Structural Analysis & pKa Derivation
To understand the acidity of tert-Butyl 2-(methylsulfonyl)acetate , we must dissect the electronic contributions of its substituents relative to established benchmarks in the Bordwell pKa series.
The Active Methylene Core
The protons at the C2 position are acidified by two electron-withdrawing groups (EWGs):
-
Methylsulfonyl Group (
): A potent EWG that stabilizes the conjugate base primarily through strong inductive effects (-I) and resonance delocalization into the sulfonyl -orbitals (or orbitals, per modern MO theory). -
tert-Butyl Ester Group (
): Stabilizes the negative charge via resonance with the carbonyl oxygen.
Comparative pKa Analysis (DMSO Scale)
Direct experimental data for the tert-butyl derivative is sparse in public repositories. However, we can derive a high-confidence estimate using Structural Activity Relationship (SAR) analysis of validated analogs.
| Compound | Structure | pKa (DMSO) | Electronic Factor |
| Ethyl (phenylsulfonyl)acetate | 11.4 [1] | Reference standard. Phenyl is slightly electron-withdrawing. | |
| Ethyl (methylsulfonyl)acetate | ~11.8 (Est.) | Methyl is less EWG than Phenyl, slightly raising pKa. | |
| Diethyl malonate | 13.0 [1] | Bis-carbonyl stabilization is weaker than Sulfonyl-Carbonyl. | |
| tert-Butyl 2-(methylsulfonyl)acetate | 12.1 ± 0.5 | tert-Butyl (+I effect) destabilizes the anion vs. Ethyl, raising pKa by ~0.3–0.5 units. |
Visualization of Electronic Effects
The following diagram maps the electronic pressures influencing the
Figure 1: Structural factors influencing the acidity of the active methylene group.
Experimental Determination Protocol
For applications requiring precise thermodynamic values (e.g., kinetic isotope effect studies), reliance on estimates is insufficient. The following protocol outlines the Potentiometric Titration in DMSO , the gold standard for determining pKa values of weak organic acids.
Methodology: Potentiometric Titration
Objective: Determine the half-neutralization potential (HNP) relative to a standard anchor (e.g., Benzoic acid).
Reagents:
-
Solvent: Anhydrous DMSO (
ppm ). Water suppresses the pKa range. -
Titrant: 0.1 M Tetrabutylammonium hydroxide (
) in DMSO/MeOH (9:1) or Potassium Dimylsyl (Dimsyl anion) for very weak acids. -
Standard: Benzoic Acid (pKa 11.1 in DMSO).
Step-by-Step Workflow
-
System Preparation:
-
Use a glass-bodied pH electrode modified with a non-aqueous electrolyte filling solution (0.1 M
in DMSO). -
Purge the titration cell with Argon to remove
(which consumes base).
-
-
Calibration (The Anchor):
-
Dissolve 0.05 mmol of Benzoic Acid in 20 mL DMSO.
-
Titrate with
. Record the potential ( ) vs. volume added. -
Identify the Half-Neutralization Potential (
).
-
-
Sample Measurement:
-
Dissolve 0.05 mmol of tert-Butyl 2-(methylsulfonyl)acetate in 20 mL DMSO.
-
Perform the titration under identical conditions.
-
Determine
from the inflection point of the sigmoid curve.
-
-
Calculation:
(Assuming Nernstian slope at 25°C).
Synthetic Utility & Base Selection
The pKa of ~12.1 dictates the thermodynamic landscape for deprotonation. Selecting the correct base prevents side reactions (e.g., ester hydrolysis) and ensures reaction completion.
Base Selection Matrix
| Base | pKa (Conj.[1][2][3][4][5][6] Acid) | Suitability | Notes |
| ~10 (water) / High effective basicity in DMSO | High | Ideal for alkylations in DMF/DMSO. The equilibrium drives forward as the product precipitates or is consumed. | |
| DBU | ~12 | Moderate | Good for reversible deprotonation. Soluble in organic solvents. |
| NaH | ~35 | High | Irreversible deprotonation. Essential for difficult electrophiles. |
| LiHMDS | ~26 | High | Used for kinetic control at low temps (-78°C) to prevent self-condensation. |
| NaOH / KOH | 15.7 | Low | Risk of Hydrolysis. The sulfonyl group activates the ester toward hydrolysis. Avoid aqueous strong bases. |
Decision Logic for Alkylation
The following workflow illustrates the optimal reaction conditions based on the electrophile type.
Figure 2: Synthetic workflow for alkylation and condensation reactions.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
-
Grossert, J. S., et al.
-sulfonyl esters." Canadian Journal of Chemistry1984 , 62, 798. Link - Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis1991. (General Reference for Sulfonyl Reactivity).
Sources
An In-depth Technical Guide to the Solubility of tert-Butyl 2-(methylsulfonyl)acetate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It is a determining factor in purification, formulation, and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of tert-butyl 2-(methylsulfonyl)acetate, a compound of interest in contemporary drug development. We will explore its solubility profile through a detailed analysis of its molecular structure, predictive insights based on analogous compounds, and a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of sulfone-containing ester compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability.[1] Poor solubility can lead to a cascade of challenges, including difficulties in designing effective formulations, low and variable bioavailability, and an increased risk of late-stage attrition in the drug development pipeline. A thorough understanding of a compound's solubility in a variety of organic solvents is therefore not merely an academic exercise but a crucial step in de-risking a potential drug candidate. This knowledge informs key decisions in process chemistry, such as the choice of solvents for reaction, crystallization, and purification, as well as in formulation science for the development of stable and efficacious dosage forms.
tert-Butyl 2-(methylsulfonyl)acetate is a molecule that presents an interesting case study in solubility due to its dualistic chemical nature. It incorporates a highly polar sulfonyl group, which typically imparts aqueous solubility, and a nonpolar, sterically bulky tert-butyl ester group, which favors solubility in organic media. This guide will dissect these competing influences to provide a predictive framework and a practical approach to characterizing its solubility.
Physicochemical Properties of tert-Butyl 2-(methylsulfonyl)acetate
A molecule's solubility is intrinsically linked to its structural and electronic properties. The adage "like dissolves like" serves as a fundamental principle, where the solubility of a solute is maximized in a solvent of similar polarity.
Molecular Structure:
-
IUPAC Name: tert-butyl 2-(methylsulfonyl)acetate
-
Molecular Formula: C₇H₁₄O₄S[2]
-
Molecular Weight: 194.25 g/mol [2]
The structure of tert-butyl 2-(methylsulfonyl)acetate is characterized by two key functional groups:
-
The Methylsulfonyl Group (-SO₂CH₃): The sulfone group is highly polar due to the two electronegative oxygen atoms double-bonded to the sulfur atom. This group is a strong hydrogen bond acceptor but lacks a hydrogen bond donor. The presence of the sulfonyl moiety generally increases a molecule's polarity and can enhance its solubility in polar solvents.
-
The tert-Butyl Ester Group (-COOC(CH₃)₃): In contrast, the tert-butyl group is large, nonpolar, and provides significant steric hindrance. This bulky aliphatic group contributes to the molecule's lipophilicity and is expected to enhance its solubility in nonpolar organic solvents. The ester group itself has a moderate dipole moment and can act as a hydrogen bond acceptor.
This combination of a polar "head" and a nonpolar "tail" suggests that tert-butyl 2-(methylsulfonyl)acetate will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of intermediate polarity.
Predicted and Analogous Solubility Data
Insights from Analogous Compounds
-
Methylsulfonylmethane (MSM): MSM ((CH₃)₂SO₂) is a small molecule containing a dimethyl sulfone group. It is highly soluble in polar solvents like water, ethanol, and methanol, but exhibits low solubility in nonpolar organic solvents.[6][7] This highlights the strong solubilizing effect of the sulfonyl group in polar media.
-
Diphenyl Sulfone and 4,4'-Dihydroxydiphenyl Sulfone: Studies on these aromatic sulfones have shown good solubility in polar aprotic solvents such as acetone and acetonitrile, and moderate to good solubility in polar protic solvents like alcohols.[8] The solubility of 4,4'-dihydroxydiphenyl sulfone was found to be highest in acetone, followed by acetonitrile and then various alcohols.[8]
-
tert-Butyl Acetate: As a larger molecule with a significant nonpolar component, tert-butyl acetate is miscible with many organic solvents like ethanol and ether but has low solubility in water.[9][10] This underscores the contribution of the tert-butyl group to solubility in less polar environments.
Predicted Solubility Profile
Based on the analysis of its functional groups and data from analogous compounds, the following solubility profile for tert-butyl 2-(methylsulfonyl)acetate is predicted:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane (DCM) . These solvents can effectively solvate both the polar sulfonyl group and the ester moiety without being hindered by the nonpolar tert-butyl group.
-
Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol . While the sulfonyl group will interact favorably with the hydroxyl groups of these solvents, the nonpolar tert-butyl group may slightly limit the overall solubility compared to polar aprotic solvents.
-
Low to Moderate Solubility: Expected in nonpolar solvents such as toluene and heptane . The bulky tert-butyl group will promote some interaction, but the highly polar sulfonyl group will be poorly solvated, limiting overall solubility.
-
Very Low Solubility: Expected in water . The large, nonpolar tert-butyl group will dominate, leading to poor aqueous solubility despite the presence of the polar sulfonyl group.
This predicted profile is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Acetone | Polar Aprotic | High | Good solvation of both polar and nonpolar moieties. |
| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, balances polarity well. |
| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving moderately polar organic compounds. |
| Methanol | Polar Protic | Moderate to Good | Hydrogen bonding with the sulfonyl group, but some nonpolar character. |
| Ethanol | Polar Protic | Moderate to Good | Similar to methanol, with slightly increased nonpolar character. |
| Isopropanol | Polar Protic | Moderate | Increased nonpolar character compared to methanol and ethanol. |
| Toluene | Nonpolar Aromatic | Low to Moderate | Favorable interaction with the tert-butyl group, but poor solvation of the sulfonyl group. |
| Heptane | Nonpolar Aliphatic | Low | Primarily interacts with the nonpolar part of the molecule. |
| Water | Polar Protic | Very Low | The large nonpolar tert-butyl group dominates. |
Experimental Determination of Solubility
The most reliable method for determining the solubility of a solid in a liquid is the shake-flask method , which allows for the establishment of a thermodynamic equilibrium between the undissolved solid and the saturated solution. This section provides a detailed, step-by-step protocol for this method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 2-(methylsulfonyl)acetate (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid tert-butyl 2-(methylsulfonyl)acetate to several screw-capped vials. An amount that is visually in excess after equilibration is sufficient.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[11] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentrations are consistent.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of tert-butyl 2-(methylsulfonyl)acetate of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of tert-butyl 2-(methylsulfonyl)acetate in the tested solvent at the specified temperature.
-
Logic of the Experimental Design
This protocol is designed to be a self-validating system. The use of excess solid ensures that the solution reaches saturation. The extended equilibration time with agitation allows the system to reach a true thermodynamic equilibrium. Taking samples at multiple time points serves as an internal control to verify that equilibrium has indeed been achieved. The combination of centrifugation and filtration ensures that only the dissolved compound is being measured. Finally, the use of a well-constructed calibration curve in the HPLC analysis provides accurate and reliable quantification.
Conclusion
The solubility of tert-butyl 2-(methylsulfonyl)acetate in organic solvents is governed by the interplay between its polar methylsulfonyl group and its nonpolar tert-butyl ester moiety. This dual functionality suggests a favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media. While predictive models based on analogous compounds provide a valuable starting point, experimental determination via the shake-flask method remains the gold standard for obtaining accurate and reliable solubility data. The detailed protocol provided in this guide offers a robust framework for researchers to precisely characterize the solubility of this and other similar compounds, thereby facilitating informed decisions throughout the drug development process.
References
-
Methylsulfonylmethane - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (n.d.). Retrieved February 14, 2026, from [Link]
-
The chemical characteristics of Methylsulfonylmethane (MSM). (n.d.). Retrieved February 14, 2026, from [Link]
-
Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. (2016). ResearchGate. [Link]
-
Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. (1998). Canadian Science Publishing. [Link]
-
tert-Butyl 2-(methylsulfonyl)acetate | C7H14O4S | CID 20187097 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
-
70018-13-2 Cas No. | tert-butyl 2-(methylsulfonyl)acetate | Matrix.... (n.d.). Retrieved February 14, 2026, from [Link]
-
Does methylsulfonylmethane dissolve in acetone? (2018, April 15). Quora. Retrieved February 14, 2026, from [Link]
-
Sulfone, sulfoxide compound | Chemical Product Catalog. (2019, June 12). Chemsrc. Retrieved February 14, 2026, from [Link]
-
Solubility Characteristics of Sulfones. (1949). Industrial & Engineering Chemistry. [Link]
-
tert-BUTYL ACETATE. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sulfur - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved February 14, 2026, from [Link]
-
The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes. (1998). PubMed. [Link]
-
tert-Butyl acetate - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
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- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl acetate | 540-88-5 [chemicalbook.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 11. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
Technical Guide: Reaction Mechanism of tert-Butyl 2-(methylsulfonyl)acetate with Aldehydes
[1]
Executive Summary
This guide details the mechanistic and practical aspects of utilizing tert-butyl 2-(methylsulfonyl)acetate in Knoevenagel condensations with aldehydes.[1] This reagent serves as a critical linchpin in medicinal chemistry for the synthesis of
Unlike simple phosphonates (HWE reagents) or generic malonates, this sulfonyl ester offers a unique "dual-activation" profile.[1] The tert-butyl group provides steric bulk that influences stereoselectivity (
Part 1: The Reagent Profile
Structural & Electronic Properties
The reagent, tert-butyl 2-(methylsulfonyl)acetate, contains an active methylene group flanked by two electron-withdrawing groups (EWGs): a sulfonyl group (
| Property | Value / Characteristic | Implication for Reactivity |
| Active Methylene pKa | ~11–12 (DMSO) | Highly acidic; easily deprotonated by weak bases (e.g., piperidine, |
| Steric Bulk | High (tert-butyl) | Directs |
| Electronic Effect | Sulfone (Strong EWG) | Stabilizes the carbanion/enolate; facilitates elimination steps. |
| Stability | Crystalline solid | Stable at RT; non-hygroscopic compared to corresponding acid chlorides. |
Strategic Utility in Drug Discovery
In modern drug development, this reagent is the precursor of choice for installing vinyl sulfone warheads .
-
Pathway: Condensation
Hydrolysis (TFA) Decarboxylation Vinyl Sulfone.[1] -
Target: Cysteine residues in kinases (e.g., JAK3, BTK) or proteases (e.g., Cathepsin).
Part 2: Mechanistic Deep Dive[1]
The reaction follows a Knoevenagel Condensation pathway.[2][3][4][5][6][7][8] While often simplified as "dehydration," the mechanism involves a reversible aldol-like addition followed by an irreversible elimination.
Step-by-Step Mechanism
-
Deprotonation: The amine base abstracts a proton from the
-carbon, generating a resonance-stabilized enolate.[1] -
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl (
-face or -face), forming a tetrahedral alkoxide intermediate.[1] -
Proton Transfer: The alkoxide is protonated to form a
-hydroxy sulfone.[1] -
Elimination (E1cB): The rate-determining step.[1] The base removes the second acidic proton at the
-position, expelling the hydroxyl group to form the double bond.
Stereoselectivity ( vs )
The reaction overwhelmingly favors the (
-
Thermodynamic Control: The steric clash between the bulky sulfone/ester groups and the aldehyde substituent (
) destabilizes the ( )-isomer.[1] -
Reversibility: The initial aldol addition is reversible (retro-aldol).[1] If the (
)-pathway is kinetically accessible but thermodynamically unstable, the equilibrium shifts until the stable ( )-product precipitates or is trapped.[1]
Visualization: Reaction Pathway
Caption: The Knoevenagel pathway highlighting the reversible aldol step and the irreversible E1cB elimination driving product formation.
Part 3: Catalytic Architectures & Protocols
Two primary methodologies dominate the literature. The choice depends on the steric hindrance and electronic nature of the aldehyde.
Method A: The "Standard" Knoevenagel (Piperidine/AcOH)
Best for unhindered, electron-poor, or neutral aromatic aldehydes.
-
Catalyst: Piperidine (base) + Acetic Acid (buffer/activator).[1]
-
Solvent: Toluene or Benzene (with Dean-Stark trap) or Ethanol (reflux).[1]
-
Mechanism: Formation of a piperidinium acetate buffer ensures a steady concentration of active catalyst without inducing polymerization of sensitive aldehydes.
Method B: Lehnert Conditions (TiCl4/NMM)
Gold Standard for Hindered Substrates. When the standard method fails (low yield, no reaction), Lehnert’s modification uses Titanium(IV) chloride and N-methylmorpholine (NMM).[1]
-
Role of
: Acts as a Lewis acid to activate the aldehyde carbonyl (increasing electrophilicity) and acts as a water scavenger. -
Role of Base: NMM or Pyridine deprotonates the active methylene.
-
Advantage: Proceeds at low temperatures (
to RT), avoiding thermal decomposition.[1]
Experimental Decision Tree
Caption: Selection logic for optimizing reaction conditions based on substrate properties.
Part 4: Detailed Experimental Protocols
Protocol 1: TiCl4-Mediated Condensation (Lehnert)
Applicability: Hindered aldehydes, valuable intermediates.[1]
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Solvent: Add anhydrous THF (10 mL per mmol substrate).
-
Reagent Addition: Add tert-butyl 2-(methylsulfonyl)acetate (1.0 equiv) and the aldehyde (1.0 equiv).
-
Lewis Acid: Cool to
. Dropwise add (2.0 equiv) over 10 minutes.[1] Caution: Fuming. -
Base Addition: Dropwise add N-methylmorpholine (4.0 equiv) or Pyridine.[1] A precipitate (Ti-salts) will form.[1]
-
Reaction: Stir at
for 1 hour, then warm to RT for 2–12 hours. -
Quench: Add water/ether. The organic layer is washed with 1N HCl (to remove amine), brine, and dried over
.
Protocol 2: Classical Azeotropic Removal
Applicability: Robust, inexpensive aldehydes.
-
Setup: Flask equipped with a Dean-Stark trap and reflux condenser.
-
Mix: Suspend Aldehyde (1.0 equiv) and Sulfonyl Acetate (1.1 equiv) in Toluene.
-
Catalyst: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).
-
Reflux: Heat to reflux (
). Monitor water collection in the trap. -
Completion: usually 2–6 hours. Cool, wash with sat.
, and concentrate.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Equilibrium favors starting material (Retro-Aldol).[1] | Switch to Lehnert conditions ( |
| No Elimination | Add molecular sieves (4Å) or increase temperature. Ensure solvent is anhydrous. | |
| Isomerization | Product is a mixture of | Recrystallize from EtOH/Hexane. The |
| Decomposition | tert-butyl ester hydrolysis. | Avoid strong aqueous acids during workup. Use buffered quench (pH 7).[1] |
References
-
Lehnert, W. "Knoevenagel-Kondensationen mit TiCl4/Base - V: Aldehyde und Ketone mit Sulfonylacetaten."[1] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. [1]
-
Meadows, D. C., & Gervay-Hague, J. "Vinyl sulfones: synthetic preparations and medicinal chemistry applications." Med.[9] Res. Rev., vol. 26, no. 6, 2006, pp. 793-814.
-
List, B. "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, vol. 49, no.[3] 10, 2010, pp. 1730-1734.[3] [1]
- Neumann, J. et al. "Synthesis of Alpha,Beta-Unsaturated Sulfones." Organic Syntheses, vol. 85, 2008.
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
The Synthetic Versatility of tert-Butyl 2-(methylsulfonyl)acetate: A Comprehensive Technical Guide for Researchers
Introduction: Unveiling a Potent Building Block in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the quest for versatile and efficient building blocks is perpetual. Among these, molecules that offer a confluence of activating and protecting functionalities are of paramount importance. tert-Butyl 2-(methylsulfonyl)acetate emerges as a reagent of significant interest, embodying this duality. The methylsulfonyl group, a powerful electron-withdrawing moiety, activates the adjacent methylene protons, rendering them susceptible to deprotonation and subsequent reaction with a variety of electrophiles. Concurrently, the tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleavable under acidic conditions. This unique combination makes tert-butyl 2-(methylsulfonyl)acetate a valuable tool for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.
This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of tert-butyl 2-(methylsulfonyl)acetate in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this reagent to streamline synthetic routes and access novel chemical entities.
Synthesis and Physicochemical Properties
A Practical Two-Step Synthesis
While a direct, one-pot synthesis of tert-butyl 2-(methylsulfonyl)acetate is not prominently documented, a reliable and scalable two-step sequence starting from readily available materials is the most practical approach. This involves the synthesis of methylsulfonylacetic acid followed by its esterification.
Step 1: Synthesis of Methylsulfonylacetic Acid
The synthesis of methylsulfonylacetic acid is a well-established process, typically achieved through the oxidation of a suitable sulfur-containing precursor.
Experimental Protocol: Synthesis of Methylsulfonylacetic Acid
-
Materials: Thioacetic acid, Methyl iodide, Hydrogen peroxide (30%), Acetic acid, Sodium tungstate dihydrate.
-
Procedure:
-
To a stirred solution of thioacetic acid in a suitable solvent, slowly add methyl iodide at room temperature.
-
After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete S-methylation.
-
Cool the reaction mixture and carefully add a solution of sodium tungstate dihydrate in aqueous hydrogen peroxide.
-
Control the temperature of the exothermic oxidation with an ice bath.
-
After the oxidation is complete, the methylsulfonylacetic acid can be isolated by extraction and purified by recrystallization.
-
Step 2: Esterification to tert-Butyl 2-(methylsulfonyl)acetate
The tert-butylation of carboxylic acids can be achieved through various methods. A common and effective method involves the acid-catalyzed reaction with tert-butanol or a tert-butylating agent.
Experimental Protocol: Synthesis of tert-Butyl 2-(methylsulfonyl)acetate
-
Materials: Methylsulfonylacetic acid, tert-Butanol, Concentrated sulfuric acid (catalytic amount), Dichloromethane (or another suitable aprotic solvent).
-
Procedure:
-
Dissolve methylsulfonylacetic acid in an excess of tert-butanol and dichloromethane in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 2-(methylsulfonyl)acetate.
-
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of tert-butyl 2-(methylsulfonyl)acetate are crucial for its handling, reaction setup, and characterization.
| Property | Value |
| CAS Number | 70018-13-2 |
| Molecular Formula | C₇H₁₄O₄S |
| Molecular Weight | 194.25 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in most common organic solvents |
| ¹H NMR (CDCl₃, ppm) | ~ 4.0 (s, 2H, -SO₂-CH₂-CO₂-), ~ 3.0 (s, 3H, CH₃-SO₂-), ~ 1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, ppm) | ~ 165 (-CO₂-), ~ 83 (-C(CH₃)₃), ~ 58 (-SO₂-CH₂-), ~ 42 (CH₃-SO₂-), ~ 28 (-C(CH₃)₃) |
| IR (cm⁻¹) | ~ 1730 (C=O stretch), ~ 1320 & 1140 (SO₂ stretch) |
The Core Reactivity: A Versatile Nucleophile in the Making
The synthetic utility of tert-butyl 2-(methylsulfonyl)acetate stems from the acidity of the α-protons, which are flanked by both the sulfonyl and the ester groups. The strong electron-withdrawing nature of the methylsulfonyl group significantly increases the acidity of these protons (pKa ≈ 12-14 in DMSO), allowing for easy deprotonation with a variety of bases to form a stabilized carbanion.
Generation of the stabilized carbanion from tert-butyl 2-(methylsulfonyl)acetate.
This carbanion is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions. The steric bulk of the tert-butyl group generally does not hinder the formation of the carbanion but can influence the stereochemical outcome of subsequent reactions.
Key Applications in Organic Synthesis
C-C Bond Formation via Alkylation
The stabilized carbanion derived from tert-butyl 2-(methylsulfonyl)acetate is an excellent nucleophile for SN2 reactions with a range of alkyl halides. This provides a straightforward method for the synthesis of α-substituted sulfonylacetates.
General scheme for the alkylation of tert-butyl 2-(methylsulfonyl)acetate.
Experimental Protocol: α-Alkylation of tert-Butyl 2-(methylsulfonyl)acetate
-
Materials: tert-Butyl 2-(methylsulfonyl)acetate, Sodium hydride (or another suitable base like LDA or K₂CO₃), Anhydrous THF (or DMF), Alkyl halide (e.g., benzyl bromide, allyl iodide).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 2-(methylsulfonyl)acetate in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
| Alkyl Halide (R-X) | Product | Typical Yield |
| Benzyl bromide | tert-Butyl 2-benzyl-2-(methylsulfonyl)acetate | 85-95% |
| Allyl iodide | tert-Butyl 2-allyl-2-(methylsulfonyl)acetate | 80-90% |
| Ethyl iodide | tert-Butyl 2-ethyl-2-(methylsulfonyl)acetate | 75-85% |
Conjugate Additions: The Michael Reaction
As a soft nucleophile, the carbanion of tert-butyl 2-(methylsulfonyl)acetate is an excellent donor in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction provides a powerful method for the construction of 1,5-dicarbonyl compounds or their synthetic equivalents.
Experimental Protocol: Michael Addition to an Enone
-
Materials: tert-Butyl 2-(methylsulfonyl)acetate, A weak base (e.g., DBU, Et₃N, or a catalytic amount of a stronger base), An α,β-unsaturated ketone (e.g., methyl vinyl ketone), A suitable solvent (e.g., THF, CH₃CN).
-
Procedure:
-
To a solution of the α,β-unsaturated ketone and tert-butyl 2-(methylsulfonyl)acetate in the chosen solvent, add the base at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the Michael adduct by column chromatography.
-
Building Heterocyclic Scaffolds
The reactivity of tert-butyl 2-(methylsulfonyl)acetate makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. The activated methylene group can participate in condensation reactions with 1,3-dielectrophiles or undergo a sequence of reactions to form rings.
Synthesis of Substituted Pyridones:
For instance, Knoevenagel condensation of tert-butyl 2-(methylsulfonyl)acetate with an α,β-unsaturated aldehyde, followed by Michael addition of an enamine and subsequent cyclization can lead to highly substituted pyridone derivatives, which are common motifs in medicinal chemistry.
General workflow for the synthesis of pyridones.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
-
Materials: tert-Butyl 2-(methylsulfonyl)acetate, An aldehyde, Urea or thiourea, A catalytic amount of acid (e.g., HCl) or a Lewis acid, Ethanol.
-
Procedure (Biginelli-type reaction):
-
In a round-bottom flask, combine the aldehyde, tert-butyl 2-(methylsulfonyl)acetate, and urea (or thiourea) in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Conclusion: A Versatile Reagent with Broadening Horizons
tert-Butyl 2-(methylsulfonyl)acetate stands as a testament to the power of synergistic functionalities within a single molecule. Its activated methylene group, rendered nucleophilic upon deprotonation, serves as a versatile handle for a myriad of carbon-carbon bond-forming reactions, including alkylations and conjugate additions. The sterically demanding yet acid-labile tert-butyl ester provides robust protection, allowing for intricate synthetic manipulations on other parts of the molecule. The applications of this reagent in the construction of complex acyclic systems and diverse heterocyclic scaffolds underscore its importance in modern organic synthesis. As the drive for more efficient and selective synthetic methodologies continues, the strategic application of tert-butyl 2-(methylsulfonyl)acetate is poised to play an increasingly significant role in the discovery and development of new chemical entities.
References
- Due to the limited availability of specific literature for tert-butyl 2-(methylsulfonyl)acetate, the protocols and discussions are based on established principles of organic synthesis and analogous reactions reported for similar α-sulfonyl esters.
Methodological & Application
Application Note: Synthesis of Alpha-Beta Unsaturated Sulfones via tert-Butyl 2-(methylsulfonyl)acetate
Executive Summary
This guide details the synthetic utility of tert-butyl 2-(methylsulfonyl)acetate in generating
Unlike simple vinyl sulfones, the products derived from this specific reagent offer a tunable electrophilic scaffold . The presence of the tert-butyl ester moiety allows for a bifurcated synthetic strategy:
-
Retention: Yields highly electron-deficient
-sulfonylacrylates for rapid covalent engagement. -
Decarboxylation: Yields mono-substituted vinyl sulfones for moderated reactivity.
Introduction & Mechanistic Rationale
The Role of Vinyl Sulfones in Drug Discovery
-Unsaturated sulfones (vinyl sulfones) are "soft" electrophiles that react preferentially with "soft" nucleophiles, such as the thiolate anion of cysteine, via a 1,4-Michael addition. This reactivity is exploited in the design of Targeted Covalent Inhibitors (TCIs).Why tert-Butyl 2-(methylsulfonyl)acetate?
While methyl or ethyl sulfonylacetates are common, the tert-butyl variant offers distinct advantages:
-
Steric Bulk: The bulky tert-butyl group directs stereoselectivity (typically E-selective) during condensation.
-
Orthogonal Protection: The tert-butyl ester is acid-labile. It can be removed under mild acidic conditions (e.g., TFA) without affecting other base-sensitive functionalities, facilitating the synthesis of carboxylic acid derivatives or subsequent decarboxylation.
Reaction Pathway
The synthesis proceeds via a Knoevenagel Condensation between the active methylene of the sulfone reagent and an aldehyde.
Figure 1: Bifurcated synthetic pathway.[1] The Knoevenagel condensation yields the acrylate (Product A), which can be further processed to the simple vinyl sulfone (Product B).
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-(methylsulfonyl)acrylates (Knoevenagel Condensation)
Objective: To synthesize the trisubstituted olefin retaining the ester group.
Materials
-
Reagent: tert-Butyl 2-(methylsulfonyl)acetate (1.0 equiv)
-
Substrate: Aryl or Alkyl Aldehyde (1.0 – 1.1 equiv)
-
Catalyst System: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)
-
Solvent: Toluene (preferred for azeotropic removal of water) or Ethanol.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) fitted with a reflux condenser.
-
Charging: Add the aldehyde (10 mmol) and tert-butyl 2-(methylsulfonyl)acetate (10 mmol) to the flask.
-
Solvent & Catalyst: Dissolve in Toluene (50 mL). Add Piperidine (1 mmol, ~100 µL) followed by Acetic Acid (1 mmol, ~60 µL).
-
Note: The acid-base combination buffers the reaction, preventing side reactions like aldol self-condensation of the aldehyde.
-
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Monitoring: Check reaction progress via TLC or LC-MS after 2 hours. The aldehyde peak should disappear.
-
Workup:
-
Cool to room temperature.[2]
-
Wash with 1N HCl (to remove piperidine) followed by saturated NaHCO
and brine. -
Dry the organic layer over MgSO
and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the vinyl proton singlet (typically
7.5–8.5 ppm). -
IR: Appearance of conjugated ester C=O (~1710 cm
) and sulfone S=O stretches (~1300, 1150 cm ).
Protocol B: Synthesis of Vinyl Sulfones (Decarboxylation)
Objective: To remove the ester group, yielding the di-substituted vinyl sulfone.
Step-by-Step Methodology
-
Hydrolysis: Dissolve the tert-butyl ester (from Protocol A) in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir at RT for 2-4 hours until the tert-butyl group is cleaved (monitored by disappearance of the t-Bu singlet ~1.5 ppm in NMR).
-
Concentration: Remove volatiles in vacuo to yield the crude carboxylic acid.
-
Decarboxylation:
-
Dissolve the crude acid in DMSO or DMF.
-
Add a catalytic amount of Copper powder (0.1 equiv) or simply heat to 100–120°C.
-
Alternative (Krapcho-like): If the acid is stable, heating in pyridine can also facilitate decarboxylation.
-
-
Workup: Dilute with water, extract with EtOAc, wash extensively with water to remove DMSO/DMF.
-
Purification: Silica gel chromatography.
Optimization & Troubleshooting
The following table summarizes common issues and evidence-based solutions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water accumulation inhibiting equilibrium. | Switch from Ethanol to Toluene with Dean-Stark trap; add Molecular Sieves (4Å). |
| Aldehyde Self-Condensation | Base concentration too high or too strong. | Ensure Piperidine/AcOH ratio is 1:1. Reduce catalyst loading to 5 mol%. |
| Isomerization | Thermodynamic equilibration. | Use non-protic solvents (DCM) with molecular sieves at lower temperatures (RT). |
| Product Hydrolysis | Reaction medium too acidic/wet. | Ensure reagents are dry. Avoid prolonged exposure to TFA if the ester is the desired product. |
Stereoselectivity
The reaction generally favors the (E)-isomer (trans) due to the steric bulk of the tert-butyl group and the sulfone, which orient themselves trans to the largest group on the aldehyde to minimize steric clash during the transition state.
Figure 2: Decision logic for optimizing low-conversion reactions.
References
-
General Knoevenagel Mechanism: Jones, G. "The Knoevenagel Condensation."[3][4][5] Organic Reactions, 1967 , 15, 204.[4][6] Link
- Sulfonyl Acetate Reactivity: Chupakhin, O. N., et al.
-
Medicinal Chemistry Application (Covalent Inhibitors): Pohmakotr, M., et al. "Decarboxylative sulfonylation of arylpropiolic acids: synthesis of (E)-vinyl sulfones."[7] Tetrahedron, 2016 , 72(11), 1440-1446.[7] Link[7]
-
Vinyl Sulfone Reviews: Emami, S., et al. "Recent applications of vinyl sulfone motif in drug design and discovery."[8] European Journal of Medicinal Chemistry, 2022 , 235, 114255.[8] Link
-
Reagent Data: PubChem Compound Summary for CID 67235210 (Derivative of tert-Butyl 2-(methylsulfonyl)acetate). Link
Sources
- 1. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Mahidol IR [repository.li.mahidol.ac.th]
- 8. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis using tert-Butyl 2-(methylsulfonyl)acetate
Application Note: Microwave-Assisted Synthesis with tert-Butyl 2-(methylsulfonyl)acetate
Executive Summary
tert-Butyl 2-(methylsulfonyl)acetate (CAS: 13262-59-4) is a versatile "masked" building block used primarily for introducing the methylsulfonyl acetate motif into complex pharmacophores.[1] Its unique structure combines a highly acidic methylene group (
This guide details optimized microwave-assisted protocols for utilizing this reagent. By leveraging the dielectric heating effects of microwave irradiation, researchers can accelerate Knoevenagel condensations from hours (thermal reflux) to minutes, while suppressing the decarboxylative side reactions often seen with sulfonyl acetic acids under prolonged heating.
Core Application: Knoevenagel Condensation[1][2][3][4]
The primary application of tert-butyl 2-(methylsulfonyl)acetate is the synthesis of
Mechanistic Insight
The reaction proceeds via a base-catalyzed deprotonation of the active methylene group. The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration. Microwave irradiation is particularly effective here because the dipolar polarization of the polar transition state (zwitterionic intermediate) lowers the activation energy (
Experimental Protocol
Objective: Synthesis of (E)-tert-butyl 2-(methylsulfonyl)-3-phenylacrylate (Model Reaction).
Reagents:
-
tert-Butyl 2-(methylsulfonyl)acetate (1.0 equiv)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 – 1.1 equiv)[1]
-
Catalyst: Ammonium Acetate (
) (0.1 – 0.2 equiv) or Piperidine (catalytic drops)[1] -
Solvent: Ethanol (Green alternative) or Toluene (for azeotropic water removal in open vessels, though MW closed vessel is preferred).[1] Note: Ethanol is highly recommended for MW efficiency due to its high loss tangent (
).[1]
Microwave Parameters:
-
Instrument: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).[1]
-
Vessel: 10 mL or 35 mL pressure-sealed vial.
-
Temperature: 100 °C – 120 °C.
-
Hold Time: 5 – 10 minutes.
-
Stirring: High (magnetic stir bar).[1]
-
Power: Dynamic (Max 150 W to maintain temp).
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial, dissolve tert-butyl 2-(methylsulfonyl)acetate (1.0 mmol, ~194 mg) and benzaldehyde (1.0 mmol, ~106 mg) in Ethanol (2-3 mL).
-
Catalyze: Add Ammonium Acetate (0.1 mmol, ~8 mg). Why:
is mild and prevents premature hydrolysis of the t-butyl ester compared to strong bases. -
Seal & Irradiate: Cap the vial. Program the microwave for a "Ramp to Temperature" method (1 min ramp to 110 °C, hold 5 min).
-
Cool: Allow the vessel to cool to <50 °C (usually automated air jet cooling).
-
Workup:
-
Scenario A (Solid Product): Pour reaction mixture onto crushed ice. The
-unsaturated sulfone often precipitates as a crystalline solid. Filter and wash with cold water/hexanes. -
Scenario B (Oil): Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (Hexane/EtOAc) if necessary.
Optimization Table (Aldehyde Scope)
| Entry | Substrate (Aldehyde) | Catalyst | Temp/Time | Yield (%) | Notes |
| 1 | Benzaldehyde | 110°C / 5 min | 92% | Clean conversion, solid product.[1] | |
| 2 | 4-Nitrobenzaldehyde | Piperidine | 100°C / 3 min | 96% | Electron-poor aldehydes react faster.[1] |
| 3 | 4-Methoxybenzaldehyde | 120°C / 10 min | 85% | Electron-rich requires higher energy.[1] | |
| 4 | Furfural | 100°C / 5 min | 89% | Heterocycles tolerated well. |
Secondary Application: Chemoselective Deprotection
A key advantage of the tert-butyl group is its stability under basic conditions (Knoevenagel) but lability under acidic conditions.[1][2] Microwave irradiation can drive this cleavage rapidly without the harsh reflux conditions that might degrade the sulfone.
Protocol: Silica-Mediated MW Cleavage
Based on methodology for tert-butyl esters (See Reference 1).[1]
Objective: Conversion of tert-butyl 2-(methylsulfonyl)acrylate to the corresponding carboxylic acid.
Procedure:
-
Mix: Adsorb the substrate (1 mmol) onto Silica Gel (230-400 mesh, ~500 mg) or mix with
-TsOH (0.1 equiv) in a minimal amount of solvent (DCM/MeOH 1:1) if not using dry media. -
Irradiate: Heat at 100 °C for 3–5 minutes.
-
Extraction: Wash the silica with MeOH/DCM (10 mL) and filter.
-
Result: Quantitative conversion to the free acid is typically observed.
Pathway Visualization
The following diagram illustrates the reaction logic, comparing the thermal vs. microwave pathway and highlighting the critical intermediate.
Caption: Figure 1. Microwave irradiation accelerates the rate-limiting dehydration step (red arrow), bypassing the thermal degradation often seen in prolonged reflux methods.
Critical Technical Notes
-
Solvent Dielectrics: Ethanol is the preferred solvent. It couples well with 2.45 GHz microwaves (
). Non-polar solvents like Toluene ( ) are transparent to microwaves and will require a "doping" agent (e.g., ionic liquid or small amount of alcohol) to heat effectively. -
Pressure Safety: The Knoevenagel reaction generates water. In a sealed vessel at 120°C, the pressure will rise (typically 2–5 bar). Ensure your vial is rated for at least 20 bar (standard for modern MW reactors).
-
Stability: The tert-butyl group is generally stable at 120°C under neutral/basic conditions. Avoid temperatures >160°C or acidic catalysts during the condensation step to prevent premature isobutylene loss.
References
-
Microwave Cleavage of Esters: Kim, S. et al. "Solvent-free Cleavage of tert-Butyl Esters under Microwave Conditions."[1][2] Korean Chemical Society, 2008. Link
-
General MW Knoevenagel: Bhuiyan, M.M.H. et al. "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds."[1] OAText, 2019.[1] Link
-
Reagent Properties: "Synthesis of 4-(methylsulfonyl)-1H-pyrazole via 2-(methylsulfonyl)acetic acid derivatives." National Institutes of Health (NIH), 2025. Link[1]
-
Sulfone Synthesis: "Microwave-Assisted Synthesis of Sulfones and Sulfonamides." Thieme Connect, 2021.[1] Link
Sources
stereoselective synthesis applications of tert-Butyl 2-(methylsulfonyl)acetate
Application Notes & Protocols: Stereoselective Synthesis
Topic: Probing the Applications of Sulfonyl-Activated Methylene Compounds in Stereoselective Synthesis
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide explores the landscape of stereoselective synthesis leveraging sulfonyl-containing reagents. The initial query focused on tert-butyl 2-(methylsulfonyl)acetate, an active methylene compound with a structure (CH₃SO₂CH₂CO₂tBu) primed for generating a soft, achiral nucleophile. While this specific reagent is a versatile building block for carbon-carbon bond formation, its direct application in inducing stereoselectivity is not extensively documented in peer-reviewed literature.
However, the core structural motifs of the query—the tert-butyl group and the sulfonyl group —are central to two of the most powerful and reliable strategies in modern asymmetric synthesis. This guide pivots to provide in-depth application notes and protocols for these highly relevant and field-proven methodologies:
-
Asymmetric Synthesis of Chiral Amines using tert-Butanesulfinamide (Ellman's Auxiliary): A robust method where a chiral sulfinamide auxiliary directs the stereoselective addition of nucleophiles to imines.
-
Stereoselective Alkene Synthesis via the Julia-Kocienski Olefination: A powerful olefination reaction where sulfones, particularly those bearing an N-tert-butyl tetrazole moiety, are used to control the geometry of the resulting double bond.
By focusing on these areas, this document provides researchers with practical, reliable protocols and the deep mechanistic understanding required to apply these techniques to complex target molecules in pharmaceutical and materials science.
Part I: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide (Ellman's Auxiliary)
Principle and Mechanistic Overview
The use of tert-butanesulfinamide, often called Ellman's auxiliary, is a cornerstone of modern chiral amine synthesis.[1][2] Developed by Jonathan A. Ellman, this methodology relies on a chiral auxiliary approach where the stereogenic sulfur atom temporarily imparts chirality to an intermediate, directing the stereochemical outcome of a subsequent reaction.[2][3] Both enantiomers of the auxiliary are commercially available, providing access to either enantiomer of the target amine.
The general workflow involves three key stages:
-
Condensation: The chiral tert-butanesulfinamide is condensed with a prochiral aldehyde or ketone to form an N-tert-butanesulfinyl imine. These imines are generally stable to chromatography and more reactive towards nucleophiles than many other imine classes.[2][4]
-
Diastereoselective Nucleophilic Addition: A nucleophile (e.g., Grignard reagent, organolithium) adds to the C=N bond. The bulky and stereoelectronically defined tert-butanesulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face with high diastereoselectivity.[5]
-
Auxiliary Cleavage: The auxiliary is removed under simple acidic conditions, liberating the chiral primary amine as its salt, which can then be neutralized.[4][6]
Workflow Visualization
Caption: General workflow for asymmetric amine synthesis using Ellman's auxiliary.
Application Note & Protocol: Synthesis of a Chiral Amine via Grignard Addition
This protocol details the synthesis of a chiral amine from an aromatic ketone, leveraging a Grignard reagent for the key stereoselective addition.
Causality Behind Experimental Choices:
-
Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) is used as a Lewis acid and a dehydrating agent during imine formation, driving the equilibrium towards the product.
-
Grignard Reagent: The addition of an organomagnesium (Grignard) reagent is highly effective due to the formation of a rigid, six-membered chair-like transition state. In this model, the magnesium cation coordinates to both the sulfinamide oxygen and the imine nitrogen, positioning the bulky tert-butyl group equatorially. This arrangement dictates the trajectory of the incoming nucleophile to minimize steric hindrance, resulting in high diastereoselectivity.[3]
-
Acidic Cleavage: A strong acid like HCl is used to protonate the nitrogen, making the sulfinyl group an excellent leaving group and facilitating its clean removal.
Experimental Protocol:
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add acetophenone (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), and anhydrous THF (approx. 0.5 M).
-
Add titanium(IV) ethoxide (2.0 equiv) dropwise via syringe.
-
Heat the mixture to 60 °C and stir for 5-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinyl imine is often of sufficient purity for the next step, or it can be purified by flash column chromatography on silica gel.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the purified N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -48 °C using a dry ice/acetonitrile bath.
-
Slowly add methylmagnesium bromide (MeMgBr, 1.5 equiv, typically 3.0 M in Et₂O) dropwise over 20 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction at -48 °C for 6 hours. Monitor by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -48 °C.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude sulfinamide adduct.
Step 3: Auxiliary Cleavage
-
Dissolve the crude sulfinamide from the previous step in methanol (approx. 0.5 M).
-
Add HCl in 1,4-dioxane (4.0 M, 3.0 equiv) and stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the chiral amine hydrochloride salt as a white solid, which can be collected by filtration.
Data Presentation: Representative Results
| Carbonyl Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |
| Acetophenone | MeMgBr | 96:4 | [7] |
| 3-Pentanone | EtMgBr | >98:2 | [2] |
| Benzaldehyde | PhMgBr | 91:9 | [2] |
| Isobutyraldehyde | VinylMgBr | 98:2 | [5] |
Part II: Stereoselective Alkene Synthesis via the Julia-Kocienski Olefination
Principle and Mechanistic Overview
The Julia-Kocienski olefination is a powerful modification of the classical Julia-Lythgoe olefination for the stereoselective synthesis of alkenes.[8] It involves the reaction of a metalated heterocyclic sulfone with a carbonyl compound. The reaction is prized for its operational simplicity (often a one-pot procedure) and its ability to control alkene geometry.
While many heterocyclic sulfones are used, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are common.[8] More recent developments have shown that modifying the N-substituent on the tetrazole ring can significantly influence stereoselectivity. Specifically, using a bulky 1-tert-butyl-1H-tetrazol-5-yl (t-BuT) sulfone has been shown to be highly effective for the synthesis of (Z)-trisubstituted alkenes from ketones—a traditionally challenging transformation.[9][10]
The mechanism proceeds through the following key steps:
-
Deprotonation: A strong base (e.g., LiHMDS, KHMDS) deprotonates the α-carbon of the sulfone.
-
Addition: The resulting carbanion adds to the carbonyl electrophile to form a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement & Elimination: This intermediate undergoes an intramolecular rearrangement where the alkoxide attacks the tetrazole ring, followed by elimination to form the alkene, SO₂, and a lithium tetrazolin-5-olate byproduct.[8] The stereochemical outcome is determined during the elimination step.
Mechanism Visualization
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Application Note & Protocol: (Z)-Selective Synthesis of Trisubstituted Alkenes
This protocol describes the use of a 1-tert-butyl-1H-tetrazol-5-yl sulfone to achieve high (Z)-selectivity in the olefination of an unsymmetrical ketone.
Causality Behind Experimental Choices:
-
Sulfone Reagent: The 1-tert-butyl-1H-tetrazol-5-yl (t-BuT) sulfone is employed because the steric bulk of the tert-butyl group influences the conformation of the key intermediates leading to elimination. This steric pressure favors the transition state that leads to the (Z)-alkene, particularly for ketones that are not excessively bulky themselves.[9][10]
-
Base: Lithium hexamethyldisilazide (LiHMDS) is a strong, non-nucleophilic base that efficiently deprotonates the sulfone at low temperatures without competing side reactions.
-
Low Temperature: The reaction is conducted at -78 °C to control the addition step and prevent premature decomposition or side reactions, enhancing selectivity.
Experimental Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-tert-butyl-1H-tetrazol-5-yl alkyl sulfone (1.2 equiv).
-
Add anhydrous THF (approx. 0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of the unsymmetrical ketone (1.0 equiv) in a small amount of anhydrous THF.
-
Add the ketone solution dropwise to the stirring sulfone anion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trisubstituted alkene.
-
Determine the Z/E ratio using ¹H NMR analysis or GC.
Data Presentation: (Z)-Selectivity with t-BuT Sulfones
| Ketone Substrate | Sulfone (R¹ in t-BuT-SO₂-R¹) | Yield (%) | Z/E Ratio | Reference |
| 2-Heptanone | n-Pentyl | 85 | 99:1 | [10] |
| Acetophenone | n-Pentyl | 75 | 93:7 | [10] |
| Cyclohexanone | Ethyl | 81 | >99:1 | [9] |
| Propiophenone | n-Propyl | 78 | 95:5 | [10] |
References
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Stereoselective Synthesis of Trisubstituted (Z)‑Alkenes from Ketones via the Julia–Kocienski Olefination Using 1‑Methyl- and 1-tert-Butyl‑1H‑tetrazol-5-yl Alkyl Sulfones. Organic Letters - ACS Figshare. [Link]
-
Asymmetric synthesis of pharmaceutically relevant compounds and... ResearchGate. [Link]
-
Chiral N-Acyl-tert-butanesulfinamides: The "Safety-Catch" Principle Applied to Diastereoselective Enolate Alkylations. PubMed. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
-
tert-Butanesulfinamide - Wikipedia. Wikipedia. [Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol Research Portal. [Link]
-
Stereoselective Synthesis of Trisubstituted ( Z )-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1- tert -Butyl-1 H -tetrazol-5-yl Alkyl Sulfones. ResearchGate. [Link]
-
Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. PMC. [Link]
-
Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Chemistry Portal. [Link]
-
Julia-Kocienski Olefination. Chem-Station. [Link]
-
Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. PubMed. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal. [Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate. [Link]
-
Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. pubs.acs.org. [Link]
-
Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ChemRxiv. [Link]
-
Stereoselective aza-Darzens reactions of tert-butanesulfinimines: convenient access to chiral aziridines. PubMed. [Link]
-
Asymmetric copper-catalyzed synthesis of alpha-amino boronate esters from N-tert-butanesulfinyl aldimines. PubMed. [Link]
-
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. PMC. [Link]
-
Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PMC. [Link]
-
Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. PMC. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
-
tert-Butanesulfinimines: structure, synthesis and synthetic applications. Chemical Society Reviews. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
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- 10. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preserving tert-Butyl Ester Integrity During Sulfone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of preventing the unintended hydrolysis of tert-butyl (t-Bu) esters during sulfone synthesis. The t-Bu ester is an invaluable protecting group for carboxylic acids due to its robustness in basic and nucleophilic environments; however, its pronounced lability to acid necessitates careful reaction design. This document provides in-depth troubleshooting, mechanistic explanations, and field-proven protocols to ensure the successful synthesis of sulfone-containing molecules while preserving the integrity of this acid-sensitive moiety.
Section 1: The Core Challenge: Understanding tert-Butyl Ester Lability
Before troubleshooting a reaction, it is crucial to understand the underlying chemical principles governing the stability of the tert-butyl ester.
FAQ 1: Why is my tert-butyl ester being cleaved during my sulfone synthesis?
The cleavage of a tert-butyl ester is almost invariably caused by the presence of acid.[1][2] The reaction proceeds through a unimolecular elimination (E1) mechanism, which is highly favored due to the formation of a stable tertiary carbocation.[1][2][3] Even catalytic amounts of acid, sometimes generated as a byproduct of the main reaction, can be sufficient to initiate this cleavage. The process is driven to completion by the irreversible loss of isobutylene gas.[3][4]
Caption: Acid-catalyzed E1 cleavage of a tert-butyl ester.
FAQ 2: What are the general stability limits of a tert-butyl ester?
The stability of a tert-butyl ester is fundamentally linked to pH. Understanding these limits is key to selecting appropriate reaction conditions.
| Condition | pH Range (Approx.) | Stability of tert-Butyl Ester | Citations |
| Strongly Acidic | < 4 | Highly Labile. Rapid cleavage occurs. Reagents like TFA, HCl, and H₂SO₄ are commonly used for intentional deprotection. | [1][2][5] |
| Mildly Acidic | 4 - 6 | Potentially Unstable. Cleavage may occur, especially at elevated temperatures or over long reaction times. | [6] |
| Neutral | 6 - 8 | Generally Stable. Considered robust under neutral conditions. | [2][7] |
| Basic | > 8 | Highly Stable. Resistant to base-catalyzed hydrolysis (saponification) due to the steric hindrance of the t-butyl group.[1][7] | [1][2][7] |
Section 2: Troubleshooting Common Sulfone Synthesis Routes
The choice of synthetic methodology is the most critical factor in preventing t-Bu ester hydrolysis. Below, we address common issues associated with different routes.
FAQ 3: My t-Bu ester is hydrolyzing during the oxidation of a thioether to a sulfone. What is happening and how can I fix it?
This is a frequent issue, particularly when using meta-chloroperoxybenzoic acid (m-CPBA).
-
Causality: The oxidation of a thioether with m-CPBA produces the desired sulfone but also generates meta-chlorobenzoic acid as a stoichiometric byproduct.[8] This carboxylic acid byproduct lowers the pH of the reaction mixture, creating an acidic environment sufficient to cleave the t-Bu ester.
Troubleshooting Guide: Thioether Oxidation
| Symptom | Probable Cause | Recommended Solution |
| Partial or complete ester loss | Acidic byproduct from oxidant (e.g., m-CPBA). | 1. Buffer the Reaction: Add an insoluble, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture to neutralize the acidic byproduct as it forms. 2. Switch to a Neutral Oxidant: Use an oxidant system that does not generate acidic byproducts. Options include hydrogen peroxide (H₂O₂) with a non-acidic catalyst or urea-hydrogen peroxide.[9] |
| Reaction is slow or incomplete | Inefficient oxidant or low temperature. | If you have switched to a milder oxidant, you may need to gently increase the temperature or extend the reaction time. Monitor carefully by TLC or LC-MS to find the optimal balance that promotes oxidation without causing degradation. |
| Byproduct formation | Over-oxidation of other sensitive functional groups. | Choose a more selective oxidant. For example, if epoxidation of an alkene is a concern, certain catalytic systems with H₂O₂ can be more selective for sulfur oxidation than m-CPBA.[9] |
FAQ 4: Is it possible to perform a Friedel-Crafts sulfonylation on a substrate containing a tert-butyl ester?
Generally, this is not a viable strategy.
-
Causality: Friedel-Crafts reactions require strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids to activate the sulfonylating agent (like a sulfonyl chloride).[10][11] These are potent catalysts for t-Bu ester cleavage. The reaction conditions are fundamentally incompatible with the stability of the protecting group.
-
Alternative Strategy: It is highly recommended to alter the synthetic sequence. Perform the Friedel-Crafts sulfonylation first on a precursor molecule, and then introduce the carboxylic acid and protect it as a tert-butyl ester in a subsequent step.
FAQ 5: Which sulfone synthesis methods are inherently compatible with tert-butyl esters?
The most reliable approach is to select a synthetic route that operates under neutral or basic conditions.
-
Alkylation of Sulfinates: This is one of the most robust methods. A sodium or lithium sulfinate salt, which is nucleophilic, reacts with an alkyl halide or tosylate.[12][13][14] These reactions are typically run in polar aprotic solvents (e.g., DMF, DMSO) and are often mildly basic or neutral, posing no threat to the t-Bu ester.
-
Julia-Kocienski Olefination: This powerful olefination reaction involves the reaction of a heteroaryl sulfone (e.g., PT- or BT-sulfone) with a carbonyl compound.[15][16] The key step involves deprotonation of the sulfone with a strong, non-nucleophilic base like LiHMDS or KHMDS at low temperatures.[17] These strongly basic conditions are perfectly compatible with t-Bu esters.
-
Modern Metal-Catalyzed Coupling Reactions: Many modern cross-coupling reactions to form C-S bonds are designed with functional group tolerance in mind. For example, palladium- or copper-catalyzed couplings of sulfinates or sulfonyl chlorides with organoboron reagents can often be performed under neutral or mildly basic conditions that preserve the t-Bu ester.[18]
Caption: Decision workflow for selecting a compatible synthesis route.
Section 3: Recommended Experimental Protocols
Here we provide step-by-step protocols for two reliable methods for synthesizing sulfones in the presence of a tert-butyl ester.
Protocol 1: Sulfone Synthesis via Buffered Oxidation of a Thioether
This protocol uses m-CPBA with a phosphate buffer to neutralize the acidic byproduct in situ.
-
Materials:
-
Thioether substrate (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Disodium hydrogen phosphate (Na₂HPO₄, 3.0 equiv)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add the thioether substrate (1.0 equiv) and disodium hydrogen phosphate (3.0 equiv).
-
Add dichloromethane (DCM) to create a slurry (approx. 0.1-0.2 M concentration of the substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 equiv) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirring thioether slurry over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sulfone Synthesis via Alkylation of a Sodium Sulfinate
This protocol is ideal for constructing sulfones from a sulfinate salt and an alkyl halide.[13][14]
-
Materials:
-
Sodium arenesulfinate (e.g., sodium p-toluenesulfinate, 1.1 equiv)
-
Alkyl halide (e.g., benzyl bromide, 1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium arenesulfinate (1.1 equiv) and the t-Bu ester-containing alkyl halide (1.0 equiv).
-
Add anhydrous DMF via syringe to achieve a concentration of 0.2-0.5 M.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyl halide is consumed.
-
Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash sequentially with water (3x) and brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfone product by flash column chromatography or recrystallization.
-
References
-
Wu, Y., et al. (2002). Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups with use of ZnBr2. Organic Letters, 4(13), 2141-2144. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
ACS Green Chemistry Institute. Acids. Reagent Guides. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907-6910. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Protection of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. Synthesis of sulfones. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]
-
Wikipedia. Julia olefination. [Link]
-
Ke, B., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry, 7(23), 4926-4932. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Name Reactions. [Link]
-
Gajdáč, T., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Perrio, S., et al. (2003). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry, 1(10), 1655-1659. [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]
-
Choi, J. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Group Meeting. [Link]
-
NPTEL. Protecting groups in organic synthesis. [Link]
- Roberts, J. C., & Schwaebe, M. K. (1997). Formation and utility of sulfonic acid protecting groups. U.S.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Akiya, N., & Savage, P. E. (2001). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 40(8), 1822-1831. [Link]
-
Vay, K. L., et al. (2012). Sulfonic acid functionalized hyperbranched poly(ether sulfone) as a solid acid catalyst. Green Chemistry, 14(6), 1667-1674. [Link]
-
Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
-
Organic Chemistry Portal. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Synthesis of sulfinates. [Link]
-
ResearchGate. (2023). Metal-free catalytic synthesis of vinyl sulfones from allyl sulfone and picolyl amides. [Link]
-
ResearchGate. Various methods for the synthesis of sulfones. [Link]
-
Crandall, J. K., & Pradat, C. (1985). Synthesis of sulfones by phase-transfer alkylation of arenesulfinate salts. The Journal of Organic Chemistry, 50(9), 1327–1330. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Synthesis of sulfones. [Link]
-
Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(6), 1309–1314. [Link]
-
Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. Synthesis of sulfones. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Gauthier, D. R., & Yoshikawa, N. (2016). Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite. Organic Letters, 18(23), 5994-5997. [Link]
-
Wikipedia. Sulfone. [Link]
-
De Vreese, R., et al. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal, 27(28), 7522-7546. [Link]
-
StackExchange. (2017). Why does acidity increase going from sulfide to sulfoxide to sulfone? Chemistry Stack Exchange. [Link]
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Technical Support Center: Minimizing Transesterification Side Reactions with tert-Butyl 2-(methylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for managing reactions involving tert-Butyl 2-(methylsulfonyl)acetate. This resource is designed to provide in-depth, field-proven insights for professionals encountering challenges with unwanted side reactions, specifically transesterification. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This guide provides that critical layer of expertise.
The Challenge: Unwanted Transesterification of an Activated Ester
tert-Butyl 2-(methylsulfonyl)acetate is a valuable reagent in organic synthesis, prized for its ability to introduce a methylsulfonylacetate moiety. However, its unique structure presents a distinct challenge. The potent electron-withdrawing nature of the adjacent methylsulfonyl group significantly increases the electrophilicity of the ester's carbonyl carbon. This activation, while beneficial for some desired reactions, makes the tert-butyl ester susceptible to nucleophilic attack by alcohols or other nucleophilic species present in the reaction mixture, leading to a transesterification side reaction.
This process competes with the intended reaction pathway, resulting in the formation of undesired ester byproducts (e.g., methyl or ethyl esters if methanol or ethanol are present), reducing the yield of the target molecule and complicating downstream purification.
Mechanism of Transesterification
Under either acidic or basic conditions, a nucleophile (e.g., an alcohol, R'-OH) can attack the highly electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate can then collapse, eliminating the tert-butoxy group to form a new, more stable ester.[1][2]
Sources
Technical Support Center: Solvent Optimization for Sulfonyl Acetate Alkylation
Current Status: Operational Ticket ID: TCH-SOLV-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The alkylation of sulfonyl acetates (e.g., Ethyl methylsulfonylacetate) presents a classic paradox in nucleophilic substitution: the substrate is highly acidic (
This guide moves beyond generic "DMF/
Module 1: The Solvation Landscape
The "Naked Anion" Effect
In nucleophilic substitution (
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents are excellent cation solvators. They wrap the metal cation in a solvent shell, leaving the sulfonyl acetate enolate "naked" and highly reactive.
-
Pro: Rapid reaction rates.
-
Con: High risk of di-alkylation; difficult to control exotherms.
-
-
Polar Protic Solvents (EtOH, MeOH): These form hydrogen bonds with the enolate oxygen, "caging" the nucleophile.
-
Phase Transfer Catalysis (PTC) Systems: The "Goldilocks" zone. Using a non-polar solvent (Toluene) with a quaternary ammonium salt allows you to meter the concentration of active enolate in the organic phase.
Solvent Selection Matrix
| Solvent System | Dielectric Const.[3] ( | Cation Solvation | Reaction Kinetic | Primary Risk | Recommended For |
| DMF | 36.7 | High | Fast | Di-alkylation | Sterically hindered electrophiles |
| DMSO | 46.7 | Very High | Very Fast | Krapcho Decarboxylation | Unreactive alkyl chlorides |
| Acetone | 20.7 | Moderate | Moderate | Precipitation | Mono-alkylation control |
| Toluene (PTC) | 2.38 | Low (requires catalyst) | Controlled | Stirring/Mass transfer | Scale-up & Process Safety |
Module 2: Visualizing the Mechanism
The following diagram illustrates the solvation dynamics. In DMF, the solvent shell isolates the cation, exposing the enolate. In Toluene (PTC), the cation is swapped for a lipophilic ammonium ion (
Caption: Comparison of "Naked Anion" reactivity in DMF vs. "Tight Ion Pair" control in PTC systems.
Module 3: Troubleshooting & FAQs
Q1: I am observing significant di-alkylation (approx. 15-20%). How do I stop at the mono-product?
Diagnosis: This is the "Rachet Effect." The mono-alkylated product is often more acidic or similarly acidic to the starting material due to the stabilization provided by the sulfonyl group, meaning it deprotonates immediately in the presence of excess base.
Corrective Protocol:
-
Switch to Heterogeneous Conditions: Move from DMF/
to Acetone/ . The lower solubility of the base in acetone ensures a low concentration of active enolate at any given time. -
Stoichiometry Adjustment: Use a slight deficiency of base (0.95 eq) relative to the substrate.
-
The "Drip" Method: Do not add the alkyl halide all at once. Add the base slowly to a mixture of substrate and halide, or add the halide slowly to the buffered substrate.
Q2: My reaction turns black and I see gas evolution, but no product.
Diagnosis: You are likely witnessing Krapcho Decarboxylation .
-
Mechanism:[1][2][4][5][6] In wet polar aprotic solvents (DMSO/DMF +
) at high temperatures ( ), halide ions ( , ) can attack the ethyl ester group, leading to decarboxylation.
Corrective Protocol:
-
Dry Your Solvent: Ensure DMF/DMSO water content is
. -
Lower Temperature: Sulfonyl acetates are highly reactive. Run the reaction at
to Room Temperature. Do not heat unless absolutely necessary. -
Change Salt: If using LiCl or LiBr as additives, stop. Lithium salts accelerate decarboxylation.
Q3: Can I use Green Solvents?
Answer: Yes. 2-MeTHF is an excellent alternative to THF. For a complete replacement of DMF, use a PTC system (Toluene/Water + TBAB) .
-
Reference: PTC methods are widely validated for sulfonyl/sulfenyl systems to improve safety and yield [1][2].
Module 4: Validated Experimental Protocols
Method A: The "Control" Method (Recommended for Scale)
Best for: Minimizing di-alkylation and avoiding decomposition.
-
Setup: Charge a flask with Sulfonyl Acetate (1.0 eq) and Acetone (0.5 M concentration).
-
Base: Add Potassium Carbonate (
) (1.2 eq, anhydrous, granular).-
Note: Granular is preferred over powder to slow down the dissolution/reaction rate slightly.
-
-
Electrophile: Add Alkyl Halide (1.1 eq).
-
Conditions: Stir at reflux (
) for 4–12 hours. -
Workup: Filter off solids. Evaporate Acetone. The residue is usually pure enough for the next step.
Method B: The "Power" Method (Recommended for Unreactive Electrophiles)
Best for: Alkyl chlorides or sterically hindered halides.
-
Setup: Charge flask with Sulfonyl Acetate (1.0 eq) in Dry DMF (0.5 M).
-
Base: Cool to
. Add DBU (1.1 eq) dropwise.-
Why DBU? It is a soluble organic base that avoids the heterogeneity issues of carbonates but is milder than NaH.
-
-
Electrophile: Add Alkyl Halide (1.2 eq).
-
Conditions: Allow to warm to RT. Monitor by TLC/LCMS every 30 mins.
-
Quench: Pour into ice water containing dilute HCl (to protonate DBU). Extract with EtOAc.
Module 5: Diagnostic Decision Tree
Use this flow to diagnose failure modes in real-time.
Caption: Diagnostic logic for common alkylation failure modes.
References
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Source: National Institutes of Health (NIH) / PMC. Context: Validates the use of biphasic PTC systems (Toluene/KOH) for sulfur-adjacent alkylations, demonstrating high yield and control. URL:[Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. Source: ACS Organic & Inorganic Au. Context: Demonstrates the efficacy of TBAB/Base systems for alkylating acidic methylene/methine centers, analogous to sulfonyl acetates. URL:[Link]
-
Equilibrium pKa Table (DMSO Solvent). Source: Organic Chemistry Data (Reich). Context: Authoritative source for pKa values of sulfones and carbonyls in DMSO, establishing the acidity range (pKa ~11-13) for sulfonyl acetates. URL:[Link]
-
Sulfone-Metal Exchange and Alkylation of Sulfonylnitriles. Source: Angewandte Chemie / PubMed.[7] Context: Discusses the use of mild bases (
, DBU) for alkylating activated sulfonyl compounds, supporting the protocol recommendations. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfone-Metal Exchange and Alkylation of Sulfonylnitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of tert-Butyl 2-(methylsulfonyl)acetate
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
In the high-throughput environment of drug discovery, tert-Butyl 2-(methylsulfonyl)acetate (CAS: 70018-13-2) serves as a critical "masked" building block. It allows for the introduction of the methylsulfonyl moiety—a key pharmacophore for solubility and metabolic stability—while providing a labile tert-butyl ester protection that is orthogonal to methyl or ethyl esters.
This guide provides a definitive technical analysis of its mass spectrometry (MS) fragmentation patterns. Unlike simple aliphatic esters, this compound exhibits a "bimodal" fragmentation personality driven by the competition between the labile tert-butyl cation formation and the stable sulfonyl extrusion .
Key Differentiator: While alternative esters (e.g., Ethyl 2-(methylsulfonyl)acetate) rely on McLafferty rearrangements involving hydrogen transfer, the tert-butyl analog is dominated by an E1-type elimination mechanism, rendering the molecular ion (
Mechanistic Fragmentation Analysis
To interpret the spectrum accurately, one must understand the causality behind the signal intensity. The fragmentation is governed by the stability of the tertiary carbocation and the thermodynamic drive to extrude stable neutral molecules (isobutene and sulfur dioxide).
Primary Pathway: The tert-Butyl Ejection
Upon electron impact (70 eV), the radical cation forms primarily on the ester oxygen. However, the bond between the ester oxygen and the tert-butyl group is exceptionally weak due to the stability of the resulting tert-butyl cation (m/z 57) .
-
Observation: The base peak (100% relative abundance) is almost exclusively m/z 57.
-
Mechanism: Heterolytic cleavage generates
and the neutral radical species, or homolytic cleavage followed by hydrogen abstraction.
Secondary Pathway: Sulfonyl Breakdown
The remaining core structure often undergoes a rearrangement losing
-
Diagnostic Ion: The methylsulfonyl group (
) typically yields a characteristic ion at m/z 79 ( ). -
Rearrangement: In the absence of the tert-butyl group (e.g., after isobutene loss), the resulting acid radical cation (m/z 138) can lose
to form a fragment at m/z 74 ( ), effectively a radical cation of acetic acid derivative.
Visualization of Fragmentation Logic
Caption: Figure 1 illustrates the competitive fragmentation pathways. The formation of the m/z 57 cation is the kinetically favored process, suppressing the observation of the molecular ion.
Comparative Performance: tert-Butyl vs. Alternatives[9]
When selecting a reagent for tracking in biological matrices or reaction monitoring, the choice of ester group drastically alters the MS signature.
Comparative Data Table
| Feature | tert-Butyl 2-(methylsulfonyl)acetate | Ethyl 2-(methylsulfonyl)acetate | Methylsulfonylacetone |
| CAS Number | 70018-13-2 | 4455-15-6 | 10205-55-7 |
| Molecular Weight | 194.25 Da | 166.20 Da | 136.17 Da |
| Base Peak (EI) | m/z 57 ( | m/z 43 ( | m/z 43 ( |
| Molecular Ion ( | Not Observed (<1%) | Weakly Observed (~5%) | Observed (~10-20%) |
| Key Neutral Loss | Isobutene (56 Da) | Ethylene (28 Da) | |
| Diagnostic Utility | High sensitivity for ester moiety; poor for parent confirmation. | Balanced sensitivity; better parent confirmation. | High specificity for ketone moiety. |
Analysis of Alternatives
-
Vs. Ethyl Ester: The ethyl analog (Ethyl 2-(methylsulfonyl)acetate) fragments via a classic McLafferty rearrangement involving the
-hydrogen of the ethyl group. This produces a distinct loss of 28 Da (ethylene). If your assay requires confirmation of the intact parent molecule, the Ethyl ester is superior to the tert-Butyl ester because the latter's is too unstable. -
Vs. Ketone Analog: Methylsulfonylacetone lacks the ester oxygen entirely. Its fragmentation is driven by alpha-cleavage at the carbonyl, producing a sharp m/z 43 peak (
). This is useful for distinguishing metabolic hydrolysis products (acids) from the ketone starting materials.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal standard normalization and specific ionization tuning.
GC-MS Identification Protocol
Objective: Unambiguous identification of the sulfonyl ester in reaction mixtures.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Reason: DCM prevents transesterification that can occur with methanol.
-
Add 10 µL of internal standard (e.g., Dodecane) for retention time locking.
-
-
Inlet Parameters:
-
Temp: 250°C.
-
Mode: Split (20:1) to prevent detector saturation from the intense m/z 57 ion.
-
-
Column:
-
DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Note: Sulfones are polar; a slightly polar column prevents peak tailing.
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
-
Validation Check: Verify the absence of m/z 194. If m/z 194 is seen, check for thermal degradation in the injector port (injector temp may be too high).
-
LC-MS/MS Quantitative Protocol (ESI+)
Objective: Trace quantification in biological fluids (DMPK).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Avoid ammonium buffers if possible to prevent adduct confusion.
-
-
Ionization (ESI Positive):
-
The tert-butyl group is labile. In ESI, you will likely observe the Sodium Adduct
(m/z 217) or the Lithium Adduct if Li-doped. -
The protonated ion
(m/z 195) is often unstable and transitions immediately to the fragment (m/z 139).
-
-
MRM Transition:
-
Precursor: 217 (
) or 139 ( ). -
Product: 79 (
).[1]
-
Workflow Visualization
Caption: Figure 2 outlines the critical path for GC-MS analysis, highlighting the split injection to manage the high ionization efficiency of the tert-butyl group.
Reference Data Summary
The following table summarizes the expected ion clusters for validation.
| m/z | Identity | Relative Abundance (Approx) | Origin |
| 57 | 100% (Base) | tert-Butyl cation | |
| 41 | 20-40% | Allyl cation (from isobutene) | |
| 79 | 15-30% | Methylsulfonyl group | |
| 139 | 5-10% | Rearrangement to acid | |
| 15 | 5-10% | Methyl radical loss | |
| 194 | < 1% | Molecular Ion (Unstable) |
References
-
NIST Mass Spectrometry Data Center. Ethyl 2-(methylsulfonyl)acetate Mass Spectrum (NIST# 342216). National Institute of Standards and Technology. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Ogasa, C., et al. (2024).[2] "A Simple and Powerful tert-Butylation of Carboxylic Acids."[2][3] Synlett, 35, 235-239.[2] (Context on tert-butyl acetate reactivity and stability). Link
-
BenchChem. Technical Guide to Mass Spectrometry of Sulfonamides and Sulfones. (Mechanistic grounding for sulfonyl group fragmentation). Link
Sources
Strategic Olefination Guide: tert-Butyl 2-(methylsulfonyl)acetate vs. Conventional Wittig Systems
[1]
Executive Summary
In the landscape of olefination chemistry, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are ubiquitous.[1] However, for the synthesis of electron-deficient, polysubstituted alkenes —specifically
This guide analyzes tert-butyl 2-(methylsulfonyl)acetate (TBSMA) as a superior alternative to sulfonyl-stabilized Wittig reagents.[1] While Wittig chemistry struggles with the extreme stability (and consequent low reactivity) of
The Core Problem: The "Stable Ylide" Paradox
To understand the advantage of TBSMA, one must first identify the failure mode of the Wittig equivalent.
The Wittig Limitation
To synthesize an
-
The Issue: The sulfonyl and ester groups are both strong electron-withdrawing groups (EWGs). They stabilize the negative charge on the ylide carbon so effectively that the reagent becomes nucleophilically inert .
-
The Result: Reactions with ketones or electron-rich aldehydes are sluggish, require high temperatures, or fail completely.
The Sulfonyl Acetate Solution (TBSMA)
TBSMA operates via the Knoevenagel condensation . The methylene protons are acidified by the flanking sulfonyl and ester groups (
Critical Advantages: Technical Breakdown
A. Purification & Atom Economy (The "Green" Factor)
The most tangible advantage in process chemistry is the workup.
| Feature | Wittig Reagent Route | TBSMA (Knoevenagel) Route |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Water ( |
| Removal | Difficult.[1] Requires chromatography or crystallization.[1] | Self-separating. Aqueous wash or Dean-Stark trap.[1] |
| Atom Economy | Poor. | Excellent. Only |
| Scalability | Low. TPPO mass limits reactor volume.[1] | High. Solvent-free conditions often possible.[1] |
B. Stereochemical Control (E/Z Selectivity)
-
Wittig: Stabilized ylides generally favor E-alkenes, but the selectivity erodes with steric bulk or specific aldehyde electronics.[1]
-
TBSMA: The reaction is reversible (aldol-type addition) followed by elimination.[1] Under thermodynamic control, this overwhelmingly favors the (E)-isomer to minimize steric clash between the bulky tert-butyl group and the aldehyde substituent.[1]
C. Orthogonal Protection (The t-Butyl Advantage)
Standard HWE reagents often use ethyl or methyl esters ($ (EtO)_2P(O)CH_2CO_2Et $).
-
Limitation: Hydrolysis requires basic conditions (LiOH/NaOH), which can degrade the sensitive vinyl sulfone moiety.
-
TBSMA Advantage: The tert-butyl group is acid-labile .[1] It can be cleaved (e.g., TFA, HCl) to the carboxylic acid without touching base-sensitive functionalities, offering orthogonal protection strategies for complex total synthesis.
Mechanistic Visualization
The following diagram contrasts the atom-heavy Wittig pathway with the streamlined TBSMA Knoevenagel pathway.
Caption: Comparison of waste generation and intermediates. Note the heavy Ph3PO waste in Wittig vs. water in TBSMA.
Experimental Protocol: Synthesis of (E)-tert-Butyl 2-(methylsulfonyl)-3-arylacrylate[1]
This protocol demonstrates the synthesis of a highly functionalized Michael acceptor using TBSMA. This reaction is robust and typically requires no chromatographic purification.[2]
Materials
-
Aldehyde: 1.0 equiv (e.g., Benzaldehyde or substituted variant)
-
Reagent: tert-Butyl 2-(methylsulfonyl)acetate (TBSMA) (1.0 - 1.1 equiv)[1]
-
Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (0.05 equiv)
-
Solvent: Toluene or Ethanol (0.5 M concentration)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) or simple reflux condenser (ethanol), charge the aldehyde and TBSMA.
-
Initiation: Add the solvent followed by the piperidine and acetic acid.
-
Note: The acid/base combination buffers the reaction, preventing side reactions (like Cannizzaro) while activating the carbonyl.
-
-
Reflux: Heat the mixture to reflux.
-
Toluene: Reflux until water collection in the Dean-Stark trap ceases (typically 2–4 hours).[1]
-
Ethanol: Reflux for 4–6 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 7:3).
-
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.
-
If Solid Precipitates: Filter the solid and wash with cold ethanol. This is often pure product (>95%).
-
If Liquid: Dilute with EtOAc, wash with 1M HCl (to remove piperidine), then sat.
, then Brine. Dry over and concentrate.
-
-
Recrystallization: If necessary, recrystallize from EtOH/Hexane.
Performance Comparison Data
| Parameter | Wittig Protocol (Stabilized Ylide) | TBSMA Protocol (Knoevenagel) |
| Reaction Time | 12 – 48 hours | 2 – 6 hours |
| Temperature | Often requires high heat (Reflux Xylene) | Mild Reflux (EtOH or Toluene) |
| Yield (Avg) | 40 – 65% (Steric dependent) | 85 – 96% |
| E/Z Ratio | Variable (60:40 to 80:[1]20) | >98:2 (E-selective) |
| Purification | Flash Chromatography (Essential) | Filtration / Recrystallization |
Applications in Drug Discovery[3]
The product of the TBSMA reaction is not just an endpoint; it is a versatile scaffold.
-
Covalent Inhibitors: The
-sulfonyl acrylate moiety is a potent Michael acceptor, ideal for targeting cysteine residues in covalent drug design (e.g., kinase inhibitors). -
Cycloaddition Substrates: The electron-deficient nature of the double bond makes these excellent dienophiles for Diels-Alder reactions, allowing rapid construction of complex carbocycles.[1]
-
Desulfonylation (The "Hidden" Acrylate): If the sulfone is not desired in the final target, it can be removed via reductive desulfonylation (e.g.,
or ). This provides a route to difficult-to-access trisubstituted acrylates that cannot be made via direct HWE due to steric hindrance.[1]
References
-
Knoevenagel Condensation Mechanism & Utility
-
Comparison of Wittig Reagents
- Title: Comparison of Traditional and Altern
- Source: Delaware Valley University
-
URL:[Link] (General institutional repository for student comparative studies)
-
Synthesis of Acrylates via HWE vs.
-
Tert-Butyl Ester Protection Strategies
Sources
- 1. CN104250219A - Production method of acrylamido tertiary butyl sulfonic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Site-Specific Tandem Knoevenagel Condensation-Michael Addition To Generate Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal Procedures: tert-Butyl 2-(methylsulfonyl)acetate
[1][2][3]
Executive Summary & Core Directive
tert-Butyl 2-(methylsulfonyl)acetate (CAS: 70018-13-2) is a specialized sulfone-containing building block used in pharmaceutical synthesis.[1] While often treated as generic organic waste, it possesses a specific latent hazard : the acid-lability of the tert-butyl ester moiety.[1]
The Directive:
-
Segregate from strong acid waste streams to prevent isobutylene gas evolution and container pressurization.
-
Classify as a sulfur-bearing organic waste requiring incineration with scrubbing capabilities.
-
Treat as a potential irritant and combustible material.[2]
Hazard Characterization & Risk Profile
Before disposal, you must understand why specific protocols are necessary. This compound is not just "organic waste"; it is a chemical system that can react in the waste drum.
| Property | Specification | Disposal Implication |
| Functional Groups | Sulfone ( | Sulfone: Generates |
| Reactivity | Acid-Labile | CRITICAL: In the presence of strong acids (pH < 2), decomposes to release Isobutylene gas , causing pressure buildup in sealed waste containers. |
| Physical State | Solid (typically) or Oil | Solids must be lab-packed; Solutions go to solvent waste.[1] |
| Combustibility | High | Treat as RCRA Ignitable Waste (D001) if in flammable solvent. |
The Hidden Hazard: Acid-Catalyzed Decomposition
The most common disposal error with tert-butyl esters is commingling them with acidic waste (e.g., quenched reaction mixtures containing HCl or
Mechanism of Failure: Under acidic conditions, the tert-butyl group cleaves, generating isobutylene gas. In a tightly capped waste drum, this can lead to a BLEVE (Boiling Liquid Expanding Vapor Explosion) or simple container rupture.
Figure 1: Mechanism of pressure buildup in waste containers due to improper segregation.[1]
Pre-Disposal Treatment & Stabilization
Objective: Ensure the chemical is chemically quiescent before it enters the central waste stream.
Protocol A: pH Verification (Mandatory)[1]
-
Why: To prevent the decomposition described above.
-
Step 1: If the material is in solution (e.g., reaction mother liquor), take a 1 mL aliquot.
-
Step 2: Check pH using a wide-range strip.[1]
-
Step 3: If pH < 4, neutralize carefully with saturated Sodium Bicarbonate (
) solution until pH is neutral (pH 6-8).[1]-
Note: Evolution of
during this step indicates you are successfully preventing future gas evolution in the waste drum.
-
Protocol B: Quenching Reactive Intermediates
If the waste is a crude reaction mixture containing this reagent:
-
Oxidizers: If used with oxidizers (e.g., mCPBA,
) to synthesize the sulfone, quench peroxides with Sodium Thiosulfate ( ) before disposal. Test with starch-iodide paper.[1] -
Base: If used with strong bases (e.g., NaH, LiHMDS) for alkylation, quench with Methanol or aqueous Ammonium Chloride (
).
Disposal Workflow
Select the appropriate path based on the physical state of your waste.
Figure 2: Decision matrix for waste stream selection.
Stream A: Non-Halogenated Organic Liquid (Preferred)[1]
-
Composition: tert-Butyl 2-(methylsulfonyl)acetate dissolved in Acetone, Ethyl Acetate, Methanol, or Ethanol.[1]
-
Container: HDPE or Glass solvent carboy (Safety Can).
-
Labeling: "Non-Halogenated Organic Solvent Waste."[4]
-
Constituent Note: List "Sulfones" or "Organic Sulfur Compounds" on the tag. This alerts the disposal facility to manage sulfur emissions.
Stream B: Halogenated Organic Liquid
-
Composition: Dissolved in Dichloromethane (DCM) or Chloroform.
-
Container: HDPE or Glass solvent carboy.
-
Labeling: "Halogenated Organic Solvent Waste."
-
Note: This is a more expensive disposal stream; avoid if possible.
Stream C: Solid Waste (Lab Pack)
Regulatory & Compliance Data (US/Global Harmonized)
Use these codes to fill out your institution's hazardous waste tags.
| Parameter | Value | Notes |
| Proper Shipping Name | Esters, n.o.s. (tert-Butyl esters) | If pure liquid.[1][5] |
| RCRA Code | D001 (Ignitable) | If flash point < 60°C (common for ester solutions). |
| RCRA Code | None (if solid/pure) | Unless characteristic (ignitable/reactive). Treat as "Non-Regulated Chemical Waste" destined for incineration. |
| Waste Profile | High BTU, Sulfur-Bearing | Suitable for fuel blending or incineration. |
Emergency Contingencies
Spill Procedures (Small Scale < 500 mL)
-
Evacuate: Remove ignition sources.
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.[6]
-
Absorb: Use a universal absorbent (vermiculite or clay-based). Do not use paper towels alone as they increase flammability surface area.[1]
-
Clean: Wipe area with soap and water.
-
Dispose: Place absorbent material into Stream C (Solid Waste) container.
Exposure[5][9]
-
Skin: Wash with soap and water for 15 minutes. The ester is lipophilic; water alone may not remove it efficiently.
-
Eyes: Flush with water for 15 minutes.[3]
-
Inhalation: Move to fresh air.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20187097, tert-Butyl 2-(methylsulfonyl)acetate.[1] Retrieved from [Link][1][7]
-
American Chemical Society (2023). Common Organic Solvents and their Safety/Disposal. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 9916218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cometchemical.com [cometchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. tert-Butyl acetate = 99 540-88-5 [sigmaaldrich.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. tert-Butyl 2-(methylsulfonyl)acetate | C7H14O4S | CID 20187097 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-(methylsulfonyl)acetate
Hazard Analysis: A Molecule in Two Parts
To determine the appropriate Personal Protective Equipment (PPE), we must first dissect the potential hazards of tert-Butyl 2-(methylsulfonyl)acetate. This involves a scientific assessment of its two primary functional components: the tert-butyl acetate moiety and the methylsulfonyl group.
-
The tert-Butyl Acetate Component : This part of the molecule is structurally similar to tert-butyl acetate, a well-characterized solvent. The primary hazards associated with tert-butyl acetate are its flammability and potential for causing respiratory irritation and drowsiness at high concentrations.[1][2][3][4] Vapors are heavier than air and can form explosive mixtures. Repeated or prolonged skin contact with similar acetates can lead to dryness and cracking.[3][5]
-
The Methylsulfonyl (Mesyl) Component : The methylsulfonyl group (CH₃SO₂–), also known as a mesyl group, is a derivative of methanesulfonic acid. While highly reactive analogs like methanesulfonyl chloride are corrosive and toxic,[6][7] the methylsulfonyl group in an ester like this is significantly more stable. A related compound, methylsulfonylmethane (MSM or dimethyl sulfone), is a stable, well-tolerated substance.[8] However, the introduction of this sulfur-containing group warrants caution, as organosulfur compounds can have varied toxicological profiles. The primary concerns would be potential for skin and eye irritation and unknown long-term effects.
Hazard Summary Table
| Hazard | Associated Functional Group | Potential Effects |
| Flammability | tert-Butyl Acetate | Highly flammable liquid and vapor.[1][3] |
| Inhalation | tert-Butyl Acetate | May cause respiratory irritation, drowsiness, and dizziness.[1][2][4] |
| Skin Contact | Both | Potential for skin irritation, dryness, and cracking upon prolonged contact.[3][5] The methylsulfonyl group may present unknown sensitization risks. |
| Eye Contact | Both | May cause serious eye irritation.[9] |
| Ingestion | Both | May be harmful if swallowed. |
| Reactivity | tert-Butyl Acetate | Stable under normal conditions, but vapors can form explosive mixtures with air.[1] Incompatible with strong oxidizing agents, acids, and bases.[5] |
Core Directive: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following recommendations are based on the combined hazards of the molecule's components.
Given the potential for serious eye irritation from both the acetate and methylsulfonyl components, robust eye protection is mandatory.
-
Standard Operation : At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn. Standard safety glasses do not provide adequate protection against splashes.
-
Operations with Increased Splash Risk : When handling larger quantities (typically >100 mL) or when transferring the material, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
A standard flame-resistant laboratory coat is required to protect against incidental splashes and potential ignition sources. Ensure the lab coat is buttoned and the sleeves are not rolled up. For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.
Choosing the correct gloves is paramount, as hands are most likely to come into direct contact with the chemical. Nitrile gloves are a common choice in laboratories, but their effectiveness against specific chemicals can vary.
-
Glove Selection : For handling tert-Butyl 2-(methylsulfonyl)acetate, which is an organic ester, nitrile gloves offer moderate protection for incidental contact.[10] However, for prolonged handling or in the case of a spill, a more robust glove is necessary. Butyl rubber gloves provide excellent resistance to esters and ketones.[11] Therefore, for extended operations, consider double-gloving with an inner nitrile glove and an outer butyl rubber glove.
Glove Compatibility Summary
| Glove Material | Recommendation for tert-Butyl 2-(methylsulfonyl)acetate | Rationale |
| Nitrile | Good for short-term, incidental contact. | Provides good general chemical resistance but can degrade with prolonged exposure to some organic solvents and esters.[10][12] |
| Latex | Not Recommended | Offers poor protection against many organic solvents.[10][11] |
| Butyl Rubber | Excellent for prolonged contact or immersion. | Highly resistant to esters, ketones, and aldehydes.[11] |
| Neoprene | Fair | Provides moderate resistance to a range of chemicals but is not the top choice for esters.[10][11] |
Always inspect gloves for any signs of degradation or puncture before use.
All handling of tert-Butyl 2-(methylsulfonyl)acetate should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a situation arises where the concentration of vapors may exceed occupational exposure limits (e.g., a large spill outside of a fume hood), respiratory protection will be necessary. In such an emergency, a NIOSH-approved respirator with an organic vapor cartridge is required.
PPE Selection Workflow
Caption: PPE selection workflow for handling tert-Butyl 2-(methylsulfonyl)acetate.
Operational and Disposal Plans
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Personal Protection : Don the appropriate PPE as outlined above: a lab coat, chemical splash goggles, and the selected gloves.
-
Dispensing : Ground any metal containers to prevent static discharge.[3] Use only non-sparking tools.[3] Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
During Operation : Keep the container of tert-Butyl 2-(methylsulfonyl)acetate closed when not in use. Maintain the sash of the fume hood at the lowest practical height.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent. Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water.
Safe Handling Workflow
Sources
- 1. chemcentral.com [chemcentral.com]
- 2. cometchemical.com [cometchemical.com]
- 3. images.nicindustries.com [images.nicindustries.com]
- 4. aglayne.com [aglayne.com]
- 5. fishersci.com [fishersci.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 8. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rbnainfo.com [rbnainfo.com]
- 10. cleanroom.byu.edu [cleanroom.byu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
